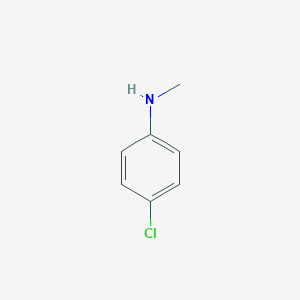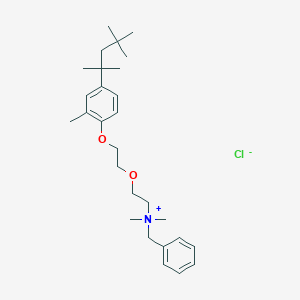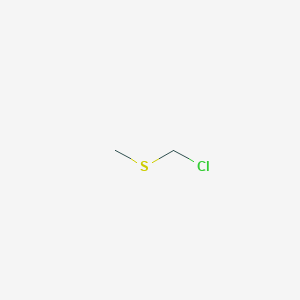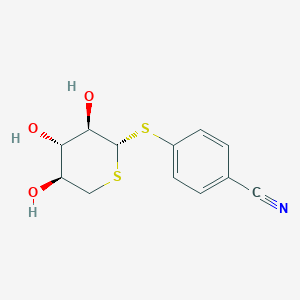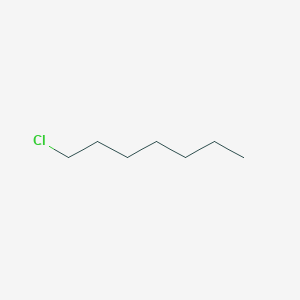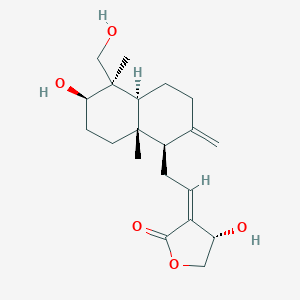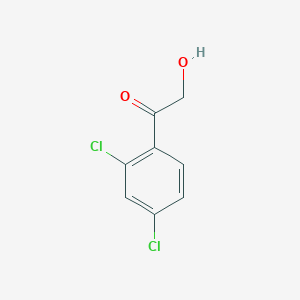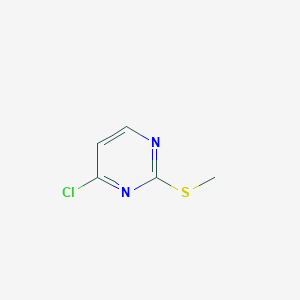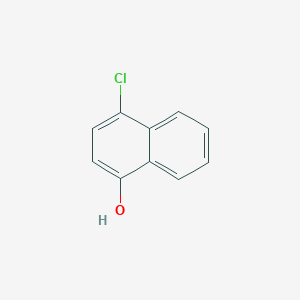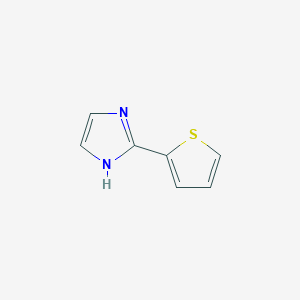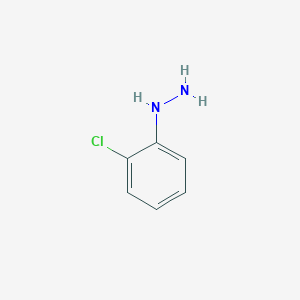
2-Chlorophenylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H7ClN2·HCl. It appears as a white powder and is soluble in water. This compound is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .
Mécanisme D'action
Target of Action
2-Chlorophenylhydrazine hydrochloride has been used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis . Therefore, its primary targets could be the proteins or enzymes involved in the fluoroquinolone resistance mechanism of these bacteria.
Mode of Action
Given its use in studying fluoroquinolone resistance, it may interact with the targets in a way that modulates their function, potentially influencing the efficacy of fluoroquinolone antibiotics .
Biochemical Pathways
Considering its application in studying fluoroquinolone resistance, it might be involved in the pathways related to antibiotic resistance in mycobacterium .
Result of Action
Its use in studying the intrinsic resistance of mycobacterium smegmatis to fluoroquinolones suggests that it may have an impact on the bacterial response to these antibiotics .
Méthodes De Préparation
The preparation of 2-Chlorophenylhydrazine hydrochloride typically involves the following steps:
Diazotization: 2-Chloroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
Reduction: The diazonium salt is then reduced using sodium pyrosulfite under controlled pH and temperature conditions to yield 2-Chlorophenylhydrazine.
Hydrolysis: The final step involves hydrolyzing the product to obtain this compound.
Analyse Des Réactions Chimiques
2-Chlorophenylhydrazine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: It can be reduced further to form simpler hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, often forming substituted hydrazines.
Common reagents used in these reactions include sodium pyrosulfite for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chlorophenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of pyrazolines and other heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: It is used in the production of dyes and other industrial chemicals.
Comparaison Avec Des Composés Similaires
2-Chlorophenylhydrazine hydrochloride can be compared with other similar compounds such as:
- 2,6-Dichlorophenylhydrazine hydrochloride
- 2-Bromophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 2-Fluorophenylhydrazine hydrochloride
These compounds share similar chemical structures but differ in their specific substituents, which can lead to variations in their reactivity and applications. The uniqueness of this compound lies in its specific chlorine substitution at the 2-position, which influences its chemical behavior and utility in various applications .
Propriétés
Numéro CAS |
41052-75-9 |
|---|---|
Formule moléculaire |
C6H8Cl2N2 |
Poids moléculaire |
179.04 g/mol |
Nom IUPAC |
(2-chlorophenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |
Clé InChI |
ADODRSVGNHNKAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NN)Cl.Cl |
SMILES canonique |
[H+].C1=CC=C(C(=C1)NN)Cl.[Cl-] |
Key on ui other cas no. |
41052-75-9 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-chlorophenylhydrazine hydrochloride induce the expression of the EmrCABsm efflux pump in Stenotrophomonas maltophilia?
A: The research indicates that the EmrCABsm efflux pump in Stenotrophomonas maltophilia is not induced by this compound. While this compound is a known inducer for some MarR-type regulons, the study found that it did not derepress the emrRCABsm operon. [] This suggests that the EmrCABsm pump might have a distinct regulatory mechanism or substrate specificity compared to other MarR-regulated efflux pumps.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


